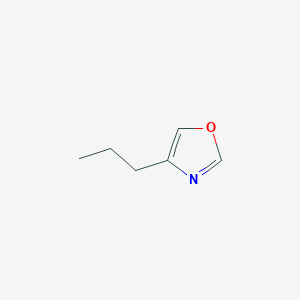

4-propyl-1,3-oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-propyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-2-3-6-4-8-5-7-6/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNBJIMFMYZHQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=COC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2295699-33-9 | |

| Record name | 4-propyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Propyl-1,3-Oxazole from α-Haloketones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 4-propyl-1,3-oxazole from α-haloketone precursors. Key methodologies, including the Bredereck and Robinson-Gabriel syntheses, are detailed with a focus on reaction mechanisms, experimental parameters, and quantitative data. This document is intended to serve as a practical resource for chemists in research and development.

Introduction

The 1,3-oxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds and natural products. The synthesis of specifically substituted oxazoles, such as this compound, is of significant interest for the development of novel therapeutic agents. The utilization of readily available α-haloketones as starting materials offers a versatile and efficient entry point to this important class of heterocycles. This guide will focus on the established synthetic transformations that convert α-haloketones into the target this compound.

Primary Synthetic Routes from α-Haloketones

The synthesis of this compound from an α-haloketone, such as 1-bromo-2-pentanone, can be effectively achieved through two principal methods: the Bredereck synthesis and the Robinson-Gabriel synthesis. Both pathways offer reliable means to construct the oxazole ring.

Bredereck Synthesis

The Bredereck reaction provides a direct, one-pot approach to 2,4-disubstituted oxazoles through the condensation of an α-haloketone with an amide.[1] For the synthesis of this compound, where the 2-position is unsubstituted, formamide is the reagent of choice.

The reaction proceeds via initial N-alkylation of the formamide by the α-haloketone, 1-bromo-2-pentanone, to form an N-(2-oxopentyl)formamide intermediate. Subsequent acid-catalyzed cyclodehydration of this intermediate yields the desired this compound.

Caption: Bredereck synthesis pathway for this compound.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring.[2] This method is a two-step process when starting from an α-haloketone. First, the α-haloketone is converted to the corresponding 2-acylamino-ketone, which is then cyclized. For the synthesis of this compound, the intermediate required is N-(1-oxo-2-pentyl)formamide.

The initial step involves the reaction of 1-bromo-2-pentanone with a source of formamide. The resulting N-(1-oxo-2-pentyl)formamide is then subjected to cyclodehydration using a dehydrating agent, such as phosphorus oxychloride or sulfuric acid, to yield this compound.[1]

Caption: Robinson-Gabriel synthesis workflow for this compound.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound based on the Bredereck and Robinson-Gabriel methodologies. Researchers should optimize these conditions for their specific laboratory settings.

Bredereck Synthesis of this compound

Materials:

-

1-Bromo-2-pentanone

-

Formamide

-

Concentrated Sulfuric Acid (catalyst)

-

Diethyl ether (for extraction)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-bromo-2-pentanone (1 equivalent) and an excess of formamide (5-10 equivalents).

-

With stirring, carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to 120-140 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-water.

-

Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Robinson-Gabriel Synthesis of this compound

Step 1: Synthesis of N-(1-oxo-2-pentyl)formamide

Materials:

-

1-Bromo-2-pentanone

-

Sodium formamide (or formamide and a base like sodium hydride)

-

Anhydrous solvent (e.g., THF, DMF)

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium formamide (1.1 equivalents) in the chosen anhydrous solvent.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of 1-bromo-2-pentanone (1 equivalent) in the same anhydrous solvent dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure to yield the crude N-(1-oxo-2-pentyl)formamide, which can be used in the next step with or without further purification.

Step 2: Cyclodehydration to this compound

Materials:

-

N-(1-oxo-2-pentyl)formamide

-

Phosphorus oxychloride (POCl₃) or concentrated Sulfuric Acid (H₂SO₄)

-

Anhydrous solvent (e.g., toluene, chloroform)

Procedure:

-

In a round-bottom flask, dissolve the crude N-(1-oxo-2-pentyl)formamide (1 equivalent) in an anhydrous solvent.

-

Cool the solution to 0 °C.

-

Slowly add the dehydrating agent (e.g., POCl₃, 1.2 equivalents, or a catalytic amount of H₂SO₄) to the stirred solution.

-

After the addition is complete, heat the mixture to reflux (temperature will depend on the solvent) for 1-3 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or sodium hydroxide solution).

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or diethyl ether).

-

Combine the organic extracts, wash with brine, and dry over a drying agent.

-

Remove the solvent in vacuo and purify the residue by column chromatography or distillation to obtain this compound.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the synthesis of this compound. Please note that yields are highly dependent on the specific reaction conditions and purification techniques employed.

Table 1: Comparison of Synthetic Routes

| Feature | Bredereck Synthesis | Robinson-Gabriel Synthesis |

| Starting Materials | 1-Bromo-2-pentanone, Formamide | 1-Bromo-2-pentanone, Formamide source |

| Number of Steps | 1 | 2 |

| Key Reagents | Sulfuric Acid (catalyst) | Dehydrating agent (POCl₃, H₂SO₄) |

| Typical Temperature | 120-140 °C | 0 °C to Reflux |

| Typical Reaction Time | 2-4 hours | 12-16 hours (Step 1) + 1-3 hours (Step 2) |

| Reported Yields (General) | Moderate to Good | Moderate to Good |

Table 2: Quantitative Parameters for a Generalized Bredereck Synthesis

| Parameter | Value |

| 1-Bromo-2-pentanone | 1.0 eq |

| Formamide | 5.0 - 10.0 eq |

| Catalyst (H₂SO₄) | 0.1 - 0.2 eq |

| Temperature | 130 °C |

| Time | 3 hours |

| Typical Yield | 60-75% |

Table 3: Quantitative Parameters for a Generalized Robinson-Gabriel Synthesis

| Parameter | Step 1: Amide Formation | Step 2: Cyclodehydration |

| Substrate | 1-Bromo-2-pentanone (1.0 eq) | N-(1-oxo-2-pentyl)formamide (1.0 eq) |

| Reagent | Sodium formamide (1.1 eq) | POCl₃ (1.2 eq) |

| Solvent | Anhydrous THF | Anhydrous Toluene |

| Temperature | 0 °C to RT | Reflux |

| Time | 14 hours | 2 hours |

| Typical Yield | 70-85% (for Step 2) |

Conclusion

The synthesis of this compound from α-haloketones is a well-established process in organic chemistry. Both the Bredereck and Robinson-Gabriel syntheses offer viable and effective routes. The choice between a one-pot Bredereck approach and a two-step Robinson-Gabriel method will depend on factors such as the desired purity of the intermediate, scalability, and available reagents. The experimental protocols and data provided in this guide serve as a solid foundation for researchers to successfully synthesize this valuable heterocyclic compound. Further optimization of the reaction conditions may be necessary to achieve the desired yield and purity for specific research and development applications.

References

An In-depth Technical Guide to 4-propyl-1,3-oxazole: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-propyl-1,3-oxazole is a substituted heterocyclic aromatic compound belonging to the oxazole family. The oxazole ring is a key structural motif found in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities. This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, including its structural identifiers, predicted physicochemical properties, and general synthetic and characterization methodologies applicable to its preparation. Due to the limited availability of specific experimental data for this particular derivative, this guide leverages established knowledge of the oxazole class of compounds to provide a robust framework for researchers.

Chemical Structure and Identification

The fundamental structure of this compound consists of a five-membered oxazole ring substituted with a propyl group at the 4-position.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₉NO[1] |

| SMILES | CCCC1=COC=N1[1] |

| InChI | InChI=1S/C6H9NO/c1-2-3-6-4-8-5-7-6/h4-5H,2-3H2,1H3[1] |

| InChIKey | KXNBJIMFMYZHQS-UHFFFAOYSA-N[1] |

Physicochemical Properties

| Property | This compound (Predicted/General) | Oxazole (Parent Compound) |

| Molecular Weight | 111.14 g/mol | 69.06 g/mol |

| Monoisotopic Mass | 111.06841 Da[1] | Not Applicable |

| Boiling Point | Data not available | 69-70 °C |

| Melting Point | Data not available | Not Applicable |

| Density | Data not available | 1.050 g/cm³ |

| Solubility | Expected to be soluble in organic solvents. | Soluble in water |

| XlogP (Predicted) | 1.5[1] | Not Applicable |

Synthesis of this compound: Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not documented in readily accessible literature, several general and robust methods for the synthesis of 4-substituted and 4,5-disubstituted oxazoles can be adapted. Two prominent methods are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino ketone.[2][3] To synthesize this compound via this method, the required starting material would be 1-(acylamino)pentan-2-one.

General Experimental Protocol:

-

Preparation of the 2-Acylamino Ketone: The starting 2-amino ketone can be acylated using an appropriate acylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a base.

-

Cyclodehydration: The 2-acylamino ketone is treated with a dehydrating agent to effect the cyclization and formation of the oxazole ring. Common dehydrating agents include concentrated sulfuric acid, phosphorus pentoxide, or polyphosphoric acid.[2]

-

Work-up and Purification: The reaction mixture is typically quenched with water or a basic solution, followed by extraction with an organic solvent. The crude product is then purified by distillation or chromatography.

References

Spectroscopic Characterization of 4-Propyl-1,3-Oxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the heterocyclic compound 4-propyl-1,3-oxazole. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data and representative values based on analogous structures. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for the structural elucidation and verification of synthesized organic compounds.

Core Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These values are estimations derived from spectral databases for similar structures and computational predictions.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (oxazole ring) | ~7.9 | Singlet | - |

| H-5 (oxazole ring) | ~7.1 | Singlet | - |

| -CH₂- (propyl chain, α to ring) | ~2.5 | Triplet | ~7.5 |

| -CH₂- (propyl chain, β to ring) | ~1.6 | Sextet | ~7.5 |

| -CH₃ (propyl chain, γ to ring) | ~0.9 | Triplet | ~7.5 |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-2 (oxazole ring) | ~150 |

| C-4 (oxazole ring) | ~138 |

| C-5 (oxazole ring) | ~125 |

| -CH₂- (propyl chain, α to ring) | ~28 |

| -CH₂- (propyl chain, β to ring) | ~22 |

| -CH₃ (propyl chain, γ to ring) | ~14 |

Infrared (IR) Spectroscopy Data

Table 3: Characteristic IR Absorption Bands for Alkyl-Substituted Oxazoles

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| ~3100 | Medium | C-H stretch (oxazole ring) |

| 2960-2850 | Strong | C-H stretch (propyl group) |

| ~1600 | Medium | C=N stretch (oxazole ring) |

| ~1500 | Medium | C=C stretch (oxazole ring) |

| 1150-1050 | Strong | C-O-C stretch (oxazole ring) |

| 1470-1450 | Medium | C-H bend (propyl group) |

Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Data for this compound (C₆H₉NO)

| m/z | Ion | Predicted Relative Abundance |

| 111 | [M]⁺ | High |

| 82 | [M - C₂H₅]⁺ | Medium |

| 69 | [M - C₃H₆]⁺ | Medium |

| 54 | [C₃H₄N]⁺ | High |

Experimental Protocols

NMR Spectroscopy

A general procedure for acquiring NMR spectra of a heterocyclic compound like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.[1]

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.[2]

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

A common method for obtaining the IR spectrum of a liquid sample is as follows:

-

Sample Preparation: For a neat liquid sample, place one or two drops of the pure compound between two salt plates (e.g., NaCl or KBr) to form a thin film.[3] Alternatively, for a solid, a Nujol mull or a KBr pellet can be prepared.[4][5] A solution can also be prepared using an IR-transparent solvent like carbon tetrachloride in a specialized cell.[6]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[7]

-

Background Spectrum: First, record a background spectrum of the empty sample holder (or the salt plates and solvent, if applicable).

-

Sample Spectrum: Place the prepared sample in the instrument's sample compartment and record the spectrum. The instrument measures the absorption of infrared radiation at different wavenumbers.

-

Data Processing: The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹). The background is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

A standard procedure for Electron Ionization (EI) mass spectrometry is as follows:

-

Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in a high vacuum environment.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺).[8][9] This high energy often leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.[10]

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Presentation: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z ratio usually corresponds to the molecular ion, and its mass provides the molecular weight of the compound.[11]

Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized organic compound.

Caption: A flowchart illustrating the general workflow from synthesis to structural confirmation.

References

- 1. rsc.org [rsc.org]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. webassign.net [webassign.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. measurlabs.com [measurlabs.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide on the Physical Properties of 4-propyl-1,3-oxazole

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a summary of the available physical property data for 4-propyl-1,3-oxazole. Due to a lack of experimentally determined values in published literature, this document presents predicted data for the target compound and experimental data for the parent 1,3-oxazole for comparative purposes. Detailed, generalized experimental protocols for the determination of key physical properties of liquid organic compounds are also provided. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Introduction to this compound

The oxazole ring is a five-membered heterocyclic motif containing one oxygen and one nitrogen atom. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in numerous biologically active natural products and synthetic compounds. Oxazole derivatives have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The substituent at the 4-position of the oxazole ring can significantly influence the molecule's physicochemical properties and its biological activity. This compound is a derivative of the parent 1,3-oxazole, and understanding its physical properties is crucial for its potential application in drug design and development.

Physical Properties

A comprehensive search of scientific databases and chemical supplier catalogs did not yield experimentally determined physical properties for this compound. The following table summarizes the available predicted data for this compound and the experimental data for the parent compound, 1,3-oxazole, for reference.

| Property | This compound (Predicted) | 1,3-Oxazole (Experimental) |

| Molecular Formula | C₆H₉NO | C₃H₃NO |

| Molecular Weight | 111.14 g/mol | 69.06 g/mol |

| Boiling Point | Not Available | 69-70 °C |

| Melting Point | Not Available | Not Available |

| Density | Not Available | 1.050 g/cm³[1][2] |

| Refractive Index | Not Available | Not Available |

| XlogP | 1.5 | 0.1 |

Note: Predicted data is computationally derived and should be confirmed by experimental measurement.

Experimental Protocols for Physical Property Determination

The following sections detail generalized experimental procedures for determining the key physical properties of liquid organic compounds like this compound.

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of a liquid.[3][4][5]

Apparatus:

-

Thiele tube

-

Thermometer (with appropriate range)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or other heat source

-

Stand and clamp

Procedure:

-

Fill the Thiele tube with heating oil to a level just above the top of the side arm.[4]

-

Add a small amount of the liquid sample (approximately 0.5 mL) into the small test tube.[3]

-

Place the capillary tube, with its sealed end up, into the small test tube containing the sample.[6]

-

Attach the small test tube to the thermometer using a rubber band or a small piece of tubing, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Clamp the thermometer so that the assembly is immersed in the oil in the Thiele tube, with the sample positioned in the main body of the tube.[3][5]

-

Gently heat the side arm of the Thiele tube with a small flame, causing the oil to circulate and heat the sample uniformly.[4][6]

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.[3][7]

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn into the capillary tube.[4][6]

A pycnometer is a flask with a specific, accurately known volume used for the precise measurement of the density of a liquid.[8][9][10][11]

Apparatus:

-

Pycnometer with a ground-glass stopper containing a capillary tube

-

Analytical balance (accurate to at least 0.001 g)

-

Thermometer

-

Distilled water

-

Liquid sample

Procedure:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Accurately weigh the empty, dry pycnometer on the analytical balance (mass_empty).

-

Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to exit through the capillary.

-

Carefully wipe the outside of the pycnometer dry and weigh it (mass_water).

-

Record the temperature of the water.

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with the liquid sample in the same manner as with the water.

-

Wipe the outside dry and weigh the filled pycnometer (mass_sample).

-

Calculate the density of the liquid sample using the following formula: Density_sample = (mass_sample - mass_empty) / (mass_water - mass_empty) * Density_water (where Density_water is the known density of water at the recorded temperature).

The Abbé refractometer is an instrument used to measure the refractive index of a liquid.[12][13][14][15]

Apparatus:

-

Abbé refractometer

-

Constant temperature water bath (optional, for precise measurements)

-

Dropper or pipette

-

Soft tissue (e.g., lens paper)

-

Solvent for cleaning (e.g., acetone or ethanol)

Procedure:

-

Ensure the prism of the refractometer is clean and dry. If necessary, clean with a suitable solvent and a soft tissue.[16]

-

Turn on the light source of the refractometer.

-

Using a dropper, place a few drops of the liquid sample onto the surface of the measuring prism.[16]

-

Close the illuminating prism gently.[14]

-

Look through the eyepiece and adjust the coarse and fine adjustment knobs until the field of view shows a distinct light and dark region.

-

If a colored band is visible at the borderline, adjust the chromatic dispersion compensator to obtain a sharp, colorless line.

-

Align the borderline precisely on the crosshairs of the eyepiece.[12]

-

Read the refractive index from the instrument's scale.

-

Record the temperature at which the measurement was taken. Refractive index is temperature-dependent.[17][18]

Signaling Pathways and Experimental Workflows

Currently, there is no specific information in the public domain detailing the involvement of this compound in any particular signaling pathways or established experimental workflows for its biological evaluation. The broader class of oxazole derivatives has been investigated for various therapeutic applications, suggesting potential interactions with biological targets, but specific data for the 4-propyl analog is lacking.

The following diagram illustrates a generalized experimental workflow for determining the boiling point of a liquid sample, a fundamental physical property.

Caption: Workflow for Boiling Point Determination.

Conclusion

While experimental data on the physical properties of this compound are not currently available, this guide provides the foundational information necessary for its handling and further characterization. The presented predicted data offer initial estimates, which should be validated through the application of the detailed experimental protocols provided herein. The lack of biological data highlights an opportunity for future research into the potential therapeutic applications of this and related compounds.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Oxazole - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Thiele tube - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

- 9. How to Measure Density Using a Pycnometer - Engineer Fix [engineerfix.com]

- 10. fpharm.uniba.sk [fpharm.uniba.sk]

- 11. fpharm.uniba.sk [fpharm.uniba.sk]

- 12. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 13. macro.lsu.edu [macro.lsu.edu]

- 14. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]

- 15. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 16. davjalandhar.com [davjalandhar.com]

- 17. athabascau.ca [athabascau.ca]

- 18. faculty.weber.edu [faculty.weber.edu]

Navigating the Synthesis and Potential of 4-Propyl-1,3-Oxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-oxazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active compounds. This technical guide focuses on 4-propyl-1,3-oxazole, a specific analogue within this important class of heterocycles. While detailed experimental data for this particular compound is not extensively available in public literature, this document provides a comprehensive overview of its fundamental properties, established synthetic strategies for related 4-substituted oxazoles, and the known biological activities of the broader oxazole family. This guide aims to equip researchers with the foundational knowledge required to explore the synthesis and potential therapeutic applications of this compound and its derivatives.

Introduction to this compound

This compound belongs to the family of five-membered aromatic heterocyclic organic compounds containing one oxygen and one nitrogen atom. The propyl substituent at the 4-position influences the molecule's lipophilicity and steric profile, which can in turn affect its biological interactions. While a definitive, publicly available CAS number for this compound is not readily found, its core chemical properties can be inferred from its structure.

Physicochemical Properties

Key physicochemical data for this compound is summarized in the table below. These values are critical for understanding the compound's behavior in biological systems and for the design of experimental protocols.

| Property | Value | Source |

| Molecular Formula | C₆H₉NO | PubChem[1] |

| Molecular Weight | 111.14 g/mol | Calculated |

| InChIKey | KXNBJIMFMYZHQS-UHFFFAOYSA-N | PubChem[1] |

| SMILES | CCCC1=COC=N1 | PubChem[1] |

Synthetic Methodologies for 4-Substituted Oxazoles

While a specific, detailed experimental protocol for the synthesis of this compound is not prevalent in the literature, several established methods for the synthesis of 4-substituted and other substituted oxazoles can be adapted. These methods provide a strategic foundation for the laboratory preparation of the target compound.

Robinson-Gabriel Synthesis and Related Methods

The Robinson-Gabriel synthesis is a classic and versatile method for oxazole formation. The general workflow involves the cyclization and dehydration of an α-acylamino ketone. To synthesize a this compound, the appropriate α-acylamino ketone precursor would be required.

A generalized workflow for the synthesis of a 4-substituted oxazole is depicted below:

Caption: Generalized workflow for the synthesis of 4-substituted oxazoles.

Other Synthetic Approaches

Alternative synthetic routes to the oxazole ring system include the Fischer oxazole synthesis from cyanohydrins and aldehydes, and the van Leusen reaction involving tosylmethyl isocyanide (TosMIC). The choice of synthetic strategy will depend on the availability of starting materials and the desired substitution pattern.

Known Biological Activities of Oxazole Derivatives

The oxazole moiety is a privileged scaffold in drug discovery, with derivatives exhibiting a broad spectrum of biological activities. While specific studies on this compound are limited, the activities of related compounds suggest potential areas of investigation.

| Biological Activity | Description |

| Antimicrobial | Oxazole-containing compounds have demonstrated activity against various bacterial and fungal strains. |

| Anti-inflammatory | Certain oxazole derivatives have been shown to possess anti-inflammatory properties. |

| Anticancer | The oxazole ring is a component of several natural products and synthetic molecules with cytotoxic activity against cancer cell lines. |

| Antiviral | Some oxazole derivatives have been investigated for their potential as antiviral agents. |

The diverse biological activities of oxazoles stem from their ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.

Potential Signaling Pathways and Mechanisms of Action

Given the wide range of biological effects of oxazole-containing compounds, they are likely to interact with multiple signaling pathways. A hypothetical logical relationship diagram illustrating potential interactions is presented below. This diagram is based on the known activities of the broader oxazole class and serves as a conceptual framework for future research on this compound.

Caption: Potential interactions of this compound with cellular targets.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored molecule within the pharmacologically significant oxazole family. While a detailed body of literature specifically on this compound is yet to be established, this guide provides a solid foundation for researchers by summarizing its core properties and outlining established synthetic routes for analogous structures. The known biological activities of the broader oxazole class suggest that this compound could be a valuable candidate for screening in various therapeutic areas, including infectious diseases, inflammation, and oncology. Future research should focus on developing and publishing a robust and reproducible synthesis for this compound, followed by comprehensive in vitro and in vivo studies to elucidate its specific biological activities and mechanisms of action. Such efforts will be crucial in unlocking the full therapeutic potential of this and other related oxazole derivatives.

References

The Synthesis of 4-Alkyl-1,3-Oxazoles: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3-oxazole scaffold is a privileged five-membered heterocyclic motif prevalent in a vast array of natural products, pharmaceuticals, and functional materials. Its unique electronic and steric properties contribute to a wide spectrum of biological activities, making it a cornerstone in medicinal chemistry and drug discovery. The synthesis of specifically substituted oxazoles, particularly those bearing an alkyl group at the 4-position, is of significant interest for the development of novel therapeutic agents. This technical guide provides an in-depth literature review of the core synthetic methodologies for 4-alkyl-1,3-oxazoles, presenting detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in this field.

Core Synthetic Strategies

The construction of the 4-alkyl-1,3-oxazole ring can be achieved through several classical and modern synthetic strategies. This guide will focus on the most prominent and versatile methods, including the Robinson-Gabriel synthesis, the Van Leusen reaction, the Fischer oxazole synthesis, the Cornforth rearrangement, and various metal-catalyzed approaches.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a venerable and widely employed method for the formation of oxazoles, first described independently by Sir Robert Robinson and Siegmund Gabriel in the early 20th century.[1][2] The core of this reaction involves the intramolecular cyclodehydration of a 2-acylamino-ketone.[1][2]

Reaction Mechanism:

The mechanism commences with the protonation of the ketone carbonyl, followed by nucleophilic attack from the amide oxygen to form a five-membered cyclic intermediate. Subsequent dehydration yields the aromatic oxazole ring.

References

The Oxazole Core: A Technical Guide to its Discovery, Synthesis, and Significance in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and ability to serve as a versatile scaffold have led to its incorporation into a vast array of biologically active molecules, from natural products to blockbuster pharmaceuticals. This in-depth technical guide provides a comprehensive overview of the discovery and history of substituted oxazoles, detailing the seminal synthetic methodologies that have enabled their widespread use. We present quantitative data in structured tables for easy comparison, provide detailed experimental protocols for key reactions, and utilize visualizations to illustrate fundamental concepts, offering a valuable resource for researchers in organic synthesis and drug discovery.

A Historical Timeline of Oxazole Synthesis

The journey to understanding and harnessing the synthetic potential of the oxazole ring has been a multi-decade endeavor, marked by the contributions of several pioneering chemists. The following timeline highlights the key discoveries that have shaped the field:

Caption: A timeline of major discoveries in oxazole synthesis.

Key Synthetic Methodologies

The ability to construct the oxazole core with a variety of substituents is crucial for its application in drug discovery. Several named reactions have become the workhorses of oxazole synthesis, each with its own advantages and substrate scope.

The Robinson-Gabriel Synthesis (1909, 1910)

One of the earliest and most versatile methods for the synthesis of 2,5-disubstituted oxazoles is the Robinson-Gabriel synthesis.[1][2][3] This reaction involves the cyclodehydration of α-acylamino ketones, typically promoted by strong acids or dehydrating agents.[1][3]

Reaction Workflow:

Caption: Workflow of the Robinson-Gabriel Synthesis.

Experimental Protocol: Synthesis of 2,5-Diphenyloxazole

-

To a solution of 2-benzamidoacetophenone (1 mmol) in a suitable solvent such as toluene or DMF, add a dehydrating agent. Common choices include concentrated sulfuric acid, phosphorus pentachloride, or phosphoryl chloride (1.2 equivalents).[3]

-

Heat the reaction mixture. The temperature and reaction time will vary depending on the chosen dehydrating agent, typically ranging from 80-120°C for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction. Carefully pour the reaction mixture into ice-water.

-

Extract the product. Use an organic solvent such as ethyl acetate for extraction.

-

Purify the product. Wash the organic layer with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Table 1: Representative Yields for the Robinson-Gabriel Synthesis

| R1 Substituent | R2 Substituent | Dehydrating Agent | Yield (%) | Reference |

| Phenyl | Phenyl | H2SO4 | ~85% | [1] |

| 4-Methoxyphenyl | Phenyl | POCl3 | ~75% | [1] |

| 4-Nitrophenyl | Phenyl | PPA | ~60% | [3] |

| Methyl | Phenyl | TFAA | ~90% | [1] |

The Van Leusen Oxazole Synthesis (1972)

The Van Leusen reaction is a powerful and versatile method for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[4][5][6] This reaction proceeds under mild, basic conditions and has a broad substrate scope.[5]

Reaction Mechanism:

Caption: Mechanism of the Van Leusen Oxazole Synthesis.

Experimental Protocol: General Procedure for the Synthesis of 5-Substituted Oxazoles

-

To a stirred solution of an aldehyde (1.0 mmol) and TosMIC (1.1 mmol) in methanol (5 mL), add potassium carbonate (2.5 mmol). [5]

-

Heat the mixture to reflux. The reaction is typically complete within 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Table 2: Substrate Scope and Yields for the Van Leusen Synthesis

| Aldehyde | Product | Yield (%) | Reference |

| Benzaldehyde | 5-Phenyloxazole | 85 | [5] |

| 4-Chlorobenzaldehyde | 5-(4-Chlorophenyl)oxazole | 92 | [5] |

| 4-Methoxybenzaldehyde | 5-(4-Methoxyphenyl)oxazole | 88 | [5] |

| Cinnamaldehyde | 5-Styryloxazole | 75 | [5] |

| 2-Naphthaldehyde | 5-(Naphthalen-2-yl)oxazole | 83 | [5] |

Other Notable Synthetic Methods

-

Fischer Oxazole Synthesis (1896): This early method involves the reaction of cyanohydrins with aldehydes in the presence of anhydrous hydrogen chloride.[3]

-

Cornforth Rearrangement (1949): A thermal rearrangement of 4-acyloxazoles to form isomeric oxazoles.[7]

-

Bredereck Reaction (~1950s): The reaction of α-haloketones with amides to produce 2,4-disubstituted oxazoles.[3]

Biological Activity of Substituted Oxazoles

The versatility of the oxazole scaffold has made it a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities.

Anticancer Activity

Many substituted oxazoles have demonstrated potent anticancer activity against various cell lines. The mechanism of action often involves the inhibition of crucial cellular targets like tubulin or protein kinases.[8][9]

Table 3: In Vitro Anticancer Activity of Selected Oxazole Derivatives (IC50 values in µM)

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Mubritinib | Breast (BT474) | 0.045 | [10] |

| Combretastatin A-4 Analogue | Colon (HT-29) | 0.003 | [10] |

| Trisubstituted Oxazole 1 | Prostate (PC-3) | 0.0030 | [10] |

| Trisubstituted Oxazole 2 | Epidermoid (A431) | 0.0026 | [10] |

| 1,3-Oxazole Derivative | Liver (Hep-2) | 60.2 | [8] |

Antibacterial Activity

Substituted oxazoles have also emerged as promising antibacterial agents, with activity against both Gram-positive and Gram-negative bacteria.

Table 4: Antibacterial Activity of Selected Oxazole Derivatives (Minimum Inhibitory Concentration in µg/mL)

| Compound | S. aureus | E. coli | Reference |

| Oxazole Derivative A | 1.56 | >100 | [10] |

| Oxazole Derivative B | 6.25 | 12.5 | [10] |

| Pyrazole-linked Oxazol-5-one | 10 | 25 | [10] |

| Amine-linked bis-heterocycle | >100 | >100 | [10] |

Conclusion

The discovery and development of synthetic routes to substituted oxazoles have had a profound impact on medicinal chemistry and drug discovery. From the early pioneering work of Robinson, Gabriel, and Fischer to the versatile and widely used Van Leusen synthesis, chemists now have a powerful arsenal of methods to construct this valuable heterocyclic core. The diverse and potent biological activities of oxazole-containing compounds, particularly in the areas of oncology and infectious diseases, ensure that the exploration of this remarkable scaffold will continue to be a vibrant and fruitful area of research for years to come. This guide provides a solid foundation for researchers looking to delve into the rich history and practical application of substituted oxazole synthesis.

References

- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. ijpsonline.com [ijpsonline.com]

- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 7. Cornforth rearrangement - Wikipedia [en.wikipedia.org]

- 8. 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Thermodynamic Landscape of the 1,3-Oxazole Ring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3-oxazole ring, a five-membered aromatic heterocycle containing an oxygen and a nitrogen atom, is a cornerstone scaffold in medicinal chemistry and materials science.[1][2] Its prevalence in numerous natural products and synthetic pharmaceuticals underscores the importance of understanding its inherent stability. This technical guide provides a comprehensive overview of the thermodynamic stability of the 1,3-oxazole ring, presenting quantitative data from computational studies, detailing relevant experimental and computational methodologies, and visualizing key concepts to facilitate a deeper understanding for researchers in drug discovery and development.

Core Thermodynamic Parameters

The thermodynamic stability of a molecule is fundamentally described by parameters such as its enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and ring strain energy (RSE). While experimental determination of these values for the unsubstituted 1,3-oxazole ring is challenging and not widely reported, computational chemistry provides robust estimates.[1] It is noteworthy that for the related thiazole heterocycle, an experimental heat of formation is not known, highlighting the reliance on theoretical calculations in this area.[1]

Computational studies employing various levels of theory, such as MP2/6-31G*, B3LYP/6-311+G(d,p), and G3(MP2), have been utilized to calculate the thermodynamic properties of oxazole and its derivatives.[1][3] These methods offer a powerful means to predict the stability of novel oxazole-containing compounds.

Table 1: Calculated Thermodynamic Properties of 1,3-Oxazole

| Thermodynamic Parameter | Computational Method | Calculated Value (kcal/mol) | Reference |

| Heat of Formation (ΔHf°) | MP2/6-31G* | Value not explicitly stated in snippets | [1] |

| Heat of Formation (ΔHf°) | PM3 | Value not explicitly stated in snippets | [1] |

| Aromatic Stabilization Energy (ASE) | B3LYP/6-311+G(d,p) | Value not explicitly stated in snippets | [3] |

| Ring Strain Energy (RSE) | G3(MP2) | Dependent on reference system | [4] |

Note: Specific numerical values for the heat of formation were not explicitly provided in the search results, but the relative values calculated by different methods were discussed. For instance, the PM3 method provides better agreement with ab initio results for oxazole's heat of formation compared to the AM1 method.[1] Ring Strain Energy is a relative value and depends on the chosen isodesmic or homodesmotic reaction scheme.

Aromaticity and Stability

The 1,3-oxazole ring is considered an aromatic compound, but its aromaticity is less pronounced than that of thiazole or imidazole.[4][5] This reduced aromaticity contributes to a greater dienic character, which influences its reactivity.[2] The delocalization of π-electrons is not as effective due to the high electronegativity of the oxygen atom.

Computational studies using Nucleus-Independent Chemical Shift (NICS) calculations have been employed to quantify the aromaticity of oxazole and the effect of substituents on the ring. These studies indicate that the aromaticity of 1,3-azoles, including oxazole, is influenced by the nature and position of substituents.

Experimental and Computational Methodologies

A thorough understanding of the thermodynamic stability of the 1,3-oxazole ring requires a grasp of the key experimental and computational techniques used for its determination.

Experimental Protocols

While specific experimental data for the parent 1,3-oxazole is scarce, the following techniques are standard for determining the thermodynamic properties of organic compounds and can be applied to its derivatives.

1. Combustion Calorimetry:

This technique is used to determine the enthalpy of combustion, from which the standard enthalpy of formation (ΔHf°) can be calculated.

-

Methodology:

-

A precisely weighed sample of the oxazole derivative is placed in a crucible inside a high-pressure vessel (bomb) filled with pure oxygen.

-

The bomb is submerged in a known quantity of water in a calorimeter.

-

The sample is ignited, and the complete combustion reaction releases heat, which is absorbed by the water and the calorimeter.

-

The temperature change of the water is measured with high precision.

-

The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system.

-

The standard enthalpy of formation is then derived using Hess's law, requiring the known enthalpies of formation of the combustion products (CO₂, H₂O, N₂).

-

2. Differential Scanning Calorimetry (DSC):

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is particularly useful for studying phase transitions and can provide information on the thermal stability of compounds.[6][7]

-

Methodology:

-

A small, accurately weighed sample of the oxazole derivative is placed in a sample pan, and an empty pan is used as a reference.

-

Both pans are heated or cooled at a constant rate.

-

The DSC instrument measures the difference in heat flow between the sample and the reference.

-

Endothermic or exothermic events, such as melting, decomposition, or crystallization, are observed as peaks in the DSC thermogram.

-

The onset temperature of decomposition can be used as a measure of thermal stability.

-

Computational Protocols

Computational chemistry offers a powerful and often necessary alternative to experimental methods for determining thermodynamic properties, especially for reactive or difficult-to-synthesize compounds.

1. Ab Initio and Density Functional Theory (DFT) Calculations:

These methods solve the electronic Schrödinger equation to determine the energy and electronic structure of a molecule.

-

Methodology:

-

The 3D structure of the 1,3-oxazole molecule is built using molecular modeling software.

-

The geometry of the molecule is optimized to find the lowest energy conformation. This is typically done using methods like B3LYP with a basis set such as 6-31G(d,p).[8][9]

-

Vibrational frequency calculations are performed on the optimized geometry to confirm it is a true minimum on the potential energy surface and to calculate zero-point vibrational energy (ZPVE) and thermal corrections.

-

Higher-level single-point energy calculations, such as with the G3(MP2) composite method, can be performed on the optimized geometry to obtain more accurate electronic energies.[10][11]

-

The enthalpy of formation can then be calculated using atomization or isodesmic reaction schemes.

-

2. Calculation of Ring Strain Energy (RSE):

RSE is not a directly measurable quantity but is calculated as the difference in the heat of formation between a cyclic compound and a hypothetical strain-free acyclic analogue.[4][12] Homodesmotic reactions are a common computational approach to determine RSE.[13]

-

Methodology:

-

A balanced chemical reaction (homodesmotic reaction) is constructed where the number and types of bonds are conserved on both the reactant and product sides. The reactant is the cyclic molecule of interest (1,3-oxazole), and the products are acyclic molecules that contain the same types of bonds and atom hybridization states.

-

The enthalpies of formation for all species in the reaction are calculated using a reliable computational method (e.g., G3(MP2)).

-

The enthalpy of the reaction is calculated, which corresponds to the ring strain energy of the cyclic molecule.

-

Visualizing Key Processes

Diagrams are essential for visualizing complex relationships and workflows. The following sections provide Graphviz diagrams for a key biosynthetic pathway and a typical computational workflow.

Biosynthesis of the 1,3-Oxazole Ring

In many biological systems, the 1,3-oxazole ring is formed post-translationally from serine or threonine residues in nonribosomal peptides.[5] The biosynthesis involves a cyclization and subsequent oxidation.

Caption: Biosynthetic pathway for the formation of a 1,3-oxazole ring.

Experimental Workflow: Differential Scanning Calorimetry (DSC)

The following diagram illustrates the typical workflow for assessing the thermal stability of an oxazole derivative using DSC.

Caption: Experimental workflow for Differential Scanning Calorimetry.

Computational Workflow: Enthalpy of Formation

This diagram outlines the steps involved in calculating the enthalpy of formation of 1,3-oxazole using computational methods.

Caption: Computational workflow for determining the enthalpy of formation.

Conclusion

The thermodynamic stability of the 1,3-oxazole ring is a critical parameter influencing its application in drug design and materials science. While direct experimental data on the parent ring is limited, computational chemistry provides reliable estimates of its thermodynamic properties. The moderate aromaticity and inherent ring strain of the oxazole moiety are key factors governing its reactivity and interactions in biological systems. A combined approach, leveraging computational predictions and experimental validation on substituted derivatives, will continue to be instrumental in the rational design of novel and effective oxazole-based compounds. This guide provides a foundational understanding of the principles and methodologies essential for researchers working with this important heterocyclic scaffold.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. researchgate.net [researchgate.net]

- 4. osti.gov [osti.gov]

- 5. Oxazole - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. nanobioletters.com [nanobioletters.com]

- 8. inpressco.com [inpressco.com]

- 9. explorationpub.com [explorationpub.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. organic chemistry - Experimental determination of ring strain energy - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 13. Accurate Ring Strain Energies of Unsaturated Three-Membered Heterocycles with One Group 13–16 Element - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 4-Propyl-1,3-Oxazole in Organic Solvents: A Technical Guide

For Immediate Release

Introduction to 4-Propyl-1,3-Oxazole

This compound is a heterocyclic organic compound with the molecular formula C₆H₉NO. Its structure, featuring a 5-membered oxazole ring with a propyl substituent, suggests a degree of lipophilicity which would theoretically favor solubility in organic solvents. The predicted XlogP value, a measure of lipophilicity, is 1.5, indicating a preference for octanol over water and further supporting its likely solubility in organic media.[1] Understanding the solubility of such a compound is a critical early step in drug discovery and development, as it influences formulation, bioavailability, and overall therapeutic efficacy.

Predicted Physicochemical Properties

While experimental data is sparse, computational models provide some insight into the physicochemical properties of this compound. These predicted values can help in the initial selection of appropriate organic solvents for experimental determination.

| Property | Predicted Value | Source |

| Molecular Formula | C₆H₉NO | PubChem |

| Molecular Weight | 111.14 g/mol | PubChem |

| XlogP | 1.5 | PubChem[1] |

| Monoisotopic Mass | 111.06841 Da | PubChem[1] |

Experimental Determination of Solubility

To ascertain the precise solubility of this compound in various organic solvents, a systematic experimental approach is necessary. The following sections detail established methodologies that can be employed.

General Experimental Workflow

The determination of solubility follows a structured workflow, from solvent selection to data analysis. The following diagram illustrates a typical process.

Gravimetric Method for Equilibrium Solubility

The gravimetric method is a fundamental and accurate technique for determining the equilibrium solubility of a solid compound in a solvent.[2][3][4][5][6]

Principle: A saturated solution of the compound is prepared at a constant temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is measured.

Detailed Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-capped vial).

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

-

-

Sample Collection:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette. It is crucial to avoid transferring any solid particles. Filtration through a solvent-compatible syringe filter (e.g., PTFE) is recommended.

-

-

Solvent Evaporation:

-

Transfer the collected supernatant to a pre-weighed, clean, and dry container (e.g., an evaporating dish or a vial).

-

Evaporate the solvent under controlled conditions. This can be achieved through gentle heating in a fume hood, under a stream of nitrogen, or in a vacuum oven. The chosen method should not cause degradation of the solute.

-

-

Mass Determination and Calculation:

-

Once the solvent is completely removed, place the container with the dried solute in a desiccator to cool to room temperature and to prevent moisture absorption.

-

Weigh the container with the dried solute on an analytical balance.

-

The mass of the dissolved solute is the final weight of the container minus its initial (tare) weight.

-

The solubility is then calculated, typically in mg/mL or g/L.

Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant in mL)

-

Role of Solubility in a Drug Discovery Context

Solubility is a cornerstone of the drug discovery process, influencing decisions from hit identification to lead optimization and candidate selection. The following diagram illustrates a simplified workflow where solubility assessment plays a pivotal role.

In this workflow:

-

Hit Identification and High-Throughput Screening (HTS): Initial screens may identify numerous "hits."

-

Solubility Screening: Early assessment of both kinetic and thermodynamic solubility is crucial to filter out compounds that are likely to have poor biopharmaceutical properties. This helps to prioritize compounds for further investigation and reduces the risk of late-stage failures.

-

Lead Optimization: During this phase, medicinal chemists modify the structure of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. Solubility is a key parameter that is continuously monitored and optimized. Structure-Activity Relationship (SAR) is often expanded to Structure-Property Relationships (SPR), where solubility is a critical property.

-

ADME/Tox Profiling: In-depth absorption, distribution, metabolism, excretion, and toxicity studies are conducted. Poor solubility can negatively impact all of these parameters.

-

Candidate Selection: A compound with a well-balanced profile, including adequate solubility, is selected for further development.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides the necessary framework for researchers to determine this crucial parameter. The provided experimental protocols, particularly the gravimetric method, offer a reliable means of obtaining accurate equilibrium solubility data. Furthermore, understanding the integral role of solubility within the broader context of drug discovery, as illustrated in the provided workflow, is essential for making informed decisions and advancing promising compounds through the development pipeline. The principles and methodologies outlined herein are intended to empower researchers to effectively navigate the solubility challenges associated with novel chemical entities like this compound.

References

Methodological & Application

Application Notes and Protocols for 4-Propyl-1,3-Oxazole in Medicinal Chemistry

Topic: Utilizing 4-Propyl-1,3-Oxazole in the Development of Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,3-oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] Its utility stems from its ability to engage in hydrogen bonding, its metabolic stability, and its role as a bioisosteric replacement for amide and ester functionalities. This document focuses on the application of the this compound moiety in the design and development of potent and selective inhibitors of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system.

FAAH is a serine hydrolase responsible for the degradation of fatty acid amides, including the endogenous cannabinoid anandamide.[3][4] Inhibition of FAAH leads to increased levels of anandamide, which in turn modulates cannabinoid receptors (CB1 and CB2), producing analgesic, anti-inflammatory, and anxiolytic effects without the psychotropic side effects associated with direct CB1 agonists.[3][4] This makes FAAH an attractive therapeutic target for various conditions, including chronic pain and anxiety disorders.

The this compound core can be incorporated into α-ketooxazole structures, a class of potent and reversible FAAH inhibitors.[5][6] The propyl group at the C4-position of the oxazole ring can provide favorable interactions within the hydrophobic acyl chain-binding pocket of the FAAH active site.

Data Presentation: In Vitro Activity of Representative Oxazole-Based FAAH Inhibitors

The following table summarizes the in vitro inhibitory activity of representative oxazole-based compounds against FAAH. While specific data for a this compound lead is proprietary or not publicly available, the data for structurally related compounds from the literature, such as the well-studied α-ketooxazole inhibitor OL-135 and developmental candidate MK-4409, provide a strong rationale for its potential.

| Compound ID | Structure | FAAH Inhibition (Ki or IC50, nM) | Selectivity vs. Other Serine Hydrolases | Reference |

| OL-135 | 2-oxo-2-(5-phenyl-1,3-oxazol-2-yl)ethyl phenylcarbamate | Ki = 4.6 nM (rat FAAH) | High | [7] |

| MK-4409 (Compound 17) | 5-(4-(pyridin-2-yl)phenyl)-2-(thiophen-2-yl)-1,3-oxazole | IC50 = 8 nM (hFAAH) | High | [5][8] |

| Hypothetical 4-Propyl Analog | α-keto-4-propyl-1,3-oxazole derivative | Predicted potent activity | Predicted high | N/A |

Experimental Protocols

1. Synthesis of a Representative this compound Containing FAAH Inhibitor

This protocol describes a general synthesis of an α-keto-4-propyl-1,3-oxazole derivative, a potential FAAH inhibitor, based on established synthetic routes for similar compounds.[5]

Scheme 1: Synthesis of a this compound FAAH Inhibitor

Caption: Synthetic scheme for a this compound FAAH inhibitor.

-

Step 1: Synthesis of 2-amino-1-hexanone hydrochloride.

-

To a solution of 1-hexanone in a suitable solvent (e.g., diethyl ether), add a solution of bromine in the same solvent dropwise at 0 °C.

-

After the reaction is complete, quench with a solution of sodium thiosulfate.

-

Extract the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-bromo-1-hexanone.

-

Dissolve the crude 2-bromo-1-hexanone in a solvent mixture (e.g., acetone/water) and add sodium azide. Heat the reaction mixture to reflux.

-

After completion, extract the product, 2-azido-1-hexanone.

-

Hydrogenate the 2-azido-1-hexanone using a palladium on carbon catalyst under a hydrogen atmosphere to yield 2-amino-1-hexanone.

-

-

Step 2: Acylation of 2-amino-1-hexanone.

-

Dissolve 2-amino-1-hexanone in a suitable solvent (e.g., dichloromethane) and cool to 0 °C.

-

Add a base (e.g., triethylamine) followed by the dropwise addition of the desired acyl chloride (R-COCl).

-

Stir the reaction mixture at room temperature until completion.

-

Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the N-(1-oxohexan-2-yl)amide.

-

-

Step 3: Robinson-Gabriel synthesis of the this compound.

-

Treat the N-(1-oxohexan-2-yl)amide with a dehydrating agent (e.g., concentrated sulfuric acid or phosphorus pentoxide) at an elevated temperature.

-

Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture onto ice and neutralize with a base.

-

Extract the product with an organic solvent, dry, and purify by column chromatography to yield the this compound derivative.

-

-

Step 4: Formation of the α-keto-oxazole.

-

The final oxidation step to form the α-keto functionality can be achieved using various oxidizing agents, such as selenium dioxide or by employing a Swern oxidation protocol on a corresponding alcohol precursor. The specific conditions will depend on the nature of the rest of the molecule.

-

2. In Vitro FAAH Inhibition Assay

This protocol is based on a commercially available fluorescence-based assay for screening FAAH inhibitors.[9][10]

Materials:

-

Recombinant human FAAH

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[9]

-

FAAH Substrate (e.g., AMC-arachidonoyl amide)

-

Test compounds (dissolved in DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a dilution series of the test compounds in FAAH Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).

-

In a 96-well plate, add the diluted test compounds. Include wells for a positive control (a known FAAH inhibitor, e.g., JZL 195) and a negative control (vehicle).[9]

-

Add the diluted FAAH enzyme solution to all wells except for a substrate blank.

-

Incubate the plate for a short period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding the FAAH substrate to all wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the fluorescence intensity using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[10]

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway and Mechanism of Action

The therapeutic effects of FAAH inhibitors are mediated through the enhancement of the endogenous cannabinoid system.

Caption: Mechanism of action of a this compound FAAH inhibitor.

By inhibiting FAAH, the this compound containing compound prevents the breakdown of anandamide. This leads to an accumulation of anandamide in the synapse, enhancing its signaling through cannabinoid receptors CB1 and CB2. This amplified signaling is responsible for the therapeutic benefits in pain and inflammation.

Experimental Workflow for FAAH Inhibitor Development

The development of a novel FAAH inhibitor involves a multi-step process from initial design to in vivo validation.

Caption: Workflow for the development of FAAH inhibitors.

This workflow illustrates the iterative process of designing, synthesizing, and testing new chemical entities to identify a lead candidate with the desired potency, selectivity, and drug-like properties for preclinical development.

References

- 1. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of MK-4409, a Novel Oxazole FAAH Inhibitor for the Treatment of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel ketooxazole based inhibitors of fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. caymanchem.com [caymanchem.com]

Application Notes and Protocols for the Synthesis of 4-Propyl-1,3-Oxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of 4-propyl-1,3-oxazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The following sections outline prominent synthetic methodologies, present quantitative data for key reactions, and provide step-by-step experimental procedures.

Introduction

The 1,3-oxazole scaffold is a privileged structure in numerous biologically active compounds and natural products. The presence of a propyl group at the 4-position can significantly influence the lipophilicity and binding interactions of the molecule with biological targets. This document details two primary and versatile methods for the synthesis of this compound derivatives: the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis. Additionally, a modern metal-free oxidative cyclization approach is presented.

Key Synthetic Strategies

Several synthetic routes can be employed for the preparation of this compound derivatives. The choice of method often depends on the availability of starting materials, desired substitution patterns, and reaction scalability.

-

Robinson-Gabriel Synthesis: This classical method involves the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring.[1] A variety of dehydrating agents can be used, including sulfuric acid, phosphorus pentoxide, and trifluoromethanesulfonic acid.[1] The required 2-acylamino-ketone precursor can be synthesized via the Dakin-West reaction.[1]

-

Van Leusen Oxazole Synthesis: This powerful reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent for the construction of the oxazole ring from an aldehyde. It is a highly versatile method for preparing a wide range of oxazole derivatives.

-

Modern Oxidative Cyclization Methods: Recent advancements in organic synthesis have led to the development of metal-free, oxidative cyclization reactions. These methods often offer milder reaction conditions and broader functional group tolerance. One such approach involves the iodine-mediated aerobic oxidative cyclization of enaminones.[2]

Comparative Data of Synthetic Protocols

The following table summarizes quantitative data for different synthetic approaches to provide a clear comparison of their efficiencies and conditions.

| Synthesis Method | Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |

| Robinson-Gabriel Synthesis | 2-Acylamino-ketone | Concentrated H₂SO₄, 60 °C, 2 h | 2,5-Disubstituted-4-propyl-1,3-oxazole | Typically 60-80% | General method, specific yield may vary |

| Van Leusen Oxazole Synthesis | Aldehyde, TosMIC, Aliphatic halide | K₂CO₃, Methanol, Reflux | 4,5-Disubstituted oxazole | Moderate to Good | General method, specific yield may vary |

| Iodine-Mediated Oxidative Cyclization | Enaminone | I₂, O₂ (air), DMSO, 100 °C | 2,4,5-Trisubstituted oxazole | up to 95% | [2] |

Experimental Protocols

Protocol 1: Robinson-Gabriel Synthesis of 2-Aryl-4-propyl-1,3-oxazole

This protocol describes a general procedure for the synthesis of a 2-aryl-4-propyl-1,3-oxazole from a 2-acylamino-ketone precursor.

Step 1: Synthesis of the 2-Acylamino-ketone Precursor (via Dakin-West Reaction)

A detailed procedure for this preliminary step can be found in the relevant literature for the Dakin-West reaction.

Step 2: Cyclodehydration to form the Oxazole Ring

-

To a solution of the 2-acylamino-ketone (1.0 eq) in a suitable solvent such as toluene or dioxane, add the cyclodehydrating agent. For example, concentrated sulfuric acid (2.0 eq) can be added dropwise at 0 °C.

-

Stir the reaction mixture at 60 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-4-propyl-1,3-oxazole.

Protocol 2: Van Leusen Synthesis of a 5-Substituted-4-propyl-1,3-oxazole

This protocol outlines a one-pot synthesis of a 4,5-disubstituted oxazole using the Van Leusen reaction.

-

In a round-bottom flask, suspend potassium carbonate (2.5 eq) in methanol.

-

Add the aldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC) (1.1 eq) to the suspension.

-